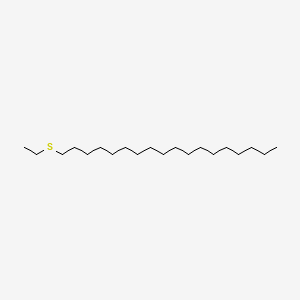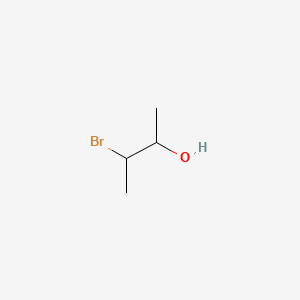
3-Bromobutan-2-ol
Vue d'ensemble
Description
3-Bromobutan-2-ol is an organic compound with the molecular formula C4H9BrO . It is also known by other names such as 3-Bromo-2-butanol . The molecular weight of this compound is 153.02 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3 . This compound has a total of 14 bonds, including 5 non-H bonds, 1 rotatable bond, 1 hydroxyl group, and 1 secondary alcohol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 151.98368 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 6 .Applications De Recherche Scientifique
Excess Enthalpies in Mixtures
Research on mixtures of 1-Bromobutane with various alcohols, including Propan-1-ol, Propan-2-ol, butan-1-ol, reveals insights into the molecular interactions contributing to the excess enthalpies of such mixtures. This understanding is crucial in the field of solution calorimetry and chemical thermodynamics (Rambabu et al., 1990).
Biofuel Research
Investigations into the anti-knock properties of biofuels, including compounds similar to 3-Bromobutan-2-ol, have been conducted to assess their potential as additives for fuel in spark ignition engines. This research is significant in the development of alternative, sustainable fuel sources (Mack et al., 2014).
Chemical Synthesis
Studies in chemical synthesis, such as the direct synthesis of α-methylenebutyrolactone using homoallyl alcohols, provide insights into the utility of compounds like this compound in complex chemical reactions and synthesis processes (MatsudaIsamu, 1978).
Surface Chemistry Studies
Research on the enantioselective surface chemistry of R-2-bromobutane explores the interactions of chiral compounds with metal surfaces, contributing to our understanding of stereoselectivity in chemical reactions, a concept applicable to this compound as well (Rampulla et al., 2006).
Photodissociation Studies
Investigations into the photodissociation dynamics of 2-bromobutane, a compound structurally related to this compound, provide insights into the behavior of organic compounds under specific light conditions, which is valuable in fields like photochemistry and molecular physics (Zhou et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromobutane, indicates that it is a highly flammable liquid and vapor. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Propriétés
IUPAC Name |
3-bromobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSVJNMXBWPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500447 | |
| Record name | 3-Bromobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5798-80-1 | |
| Record name | 3-Bromo-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



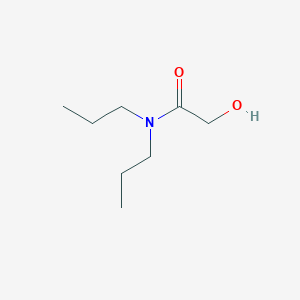

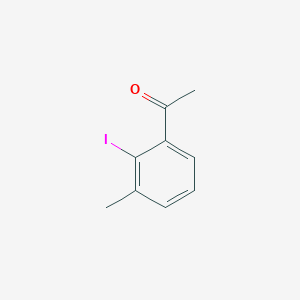
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)
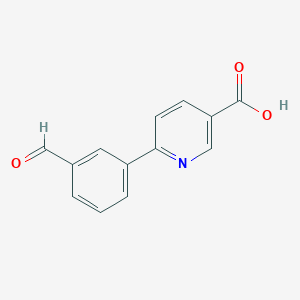
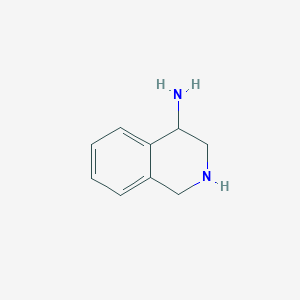

![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)


